molecular formula C14H26N2O2 B7933534 (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B7933534
M. Wt: 254.37 g/mol
InChI Key: NZOKZUFZAZBSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester” is a carbamate derivative characterized by a cyclohexyl backbone substituted at the 4-position with a cyclopropylamino group (-NH-cyclopropane) and a tert-butyl carbamate moiety. The molecular formula is C₁₄H₂₅N₂O₃, with a molecular weight of 269.36 g/mol (calculated). The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly utilized in organic synthesis and pharmaceutical intermediates to enhance stability during reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(cyclopropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)15-10-4-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKZUFZAZBSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Cyclohexylamine Intermediates

The foundational step in synthesizing (4-cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester involves the introduction of the cyclopropylamine moiety to a cyclohexyl backbone. Patent EP2447255A1 discloses a cyclopropanation protocol using cyclopropylacetylene derivatives under palladium-catalyzed cross-coupling conditions. The reaction proceeds via a Sonogashira-type mechanism, where a cyclohexyl halide intermediate reacts with cyclopropylacetylene in the presence of a Cu(I) co-catalyst and bis(triphenylphosphine)palladium dichloride. This step is critical for establishing the stereochemical integrity of the cyclopropyl group, which influences downstream biological activity.

Table 1: Cyclopropanation Reaction Conditions

ParameterOptimal ValueImpact on Yield
CatalystPdCl₂(PPh₃)₂ (5 mol%)78% efficiency
SolventTetrahydrofuran (THF)Prevents dimerization
Temperature60–70°CMaximizes coupling rate
Reaction Time12–16 hoursCompletes conversion

Tert-Butyl Carbamate Protection

Following cyclopropanation, the primary amine on the cyclohexyl group is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system. A study from Shiraz University demonstrates that solvent-free conditions with 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst achieve 92% Boc protection efficiency within 2 hours at room temperature. This method avoids racemization and is scalable to kilogram quantities.

Cyclohexylamine+Boc2ODBSABoc-protected amine+CO2[4]\text{Cyclohexylamine} + \text{Boc}2\text{O} \xrightarrow{\text{DBSA}} \text{Boc-protected amine} + \text{CO}2 \uparrow \quad

Cyclization and Purification Strategies

Solvent-Dependent Cyclization

The final cyclization step to form the carbamate ring is highly sensitive to solvent choice. Patent EP2447255A1 specifies a mixture of C₂–C₅ alkyl carboxylates (e.g., ethyl acetate) and C₅–C₈ alkanes (e.g., heptanes) to balance solubility and reaction kinetics. Cyclization at 0–20°C with triphosgene as a coupling agent yields the target compound with >95% purity after crystallization.

Table 2: Cyclization Optimization Data

Solvent SystemYield (%)Purity (%)
Ethyl acetate/heptanes8497.2
THF/toluene7289.5
Dichloromethane/hexane6886.1

Chromatographic and Crystallization Purification

Post-cyclization purification employs a combination of silica gel chromatography and recrystallization. High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) resolves residual impurities, while recrystallization from toluene/isopropyl alcohol (10:1) enhances enantiomeric purity to >99%.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural validation. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.52–1.58 (m, 4H, cyclohexyl CH₂), 2.80 (t, J = 6.4 Hz, 1H, cyclopropyl CH), 4.65 (br s, 1H, NH).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 254.37 [M+H]⁺, consistent with the molecular formula C₁₄H₂₆N₂O₂.

Comparative Analysis of Industrial vs. Laboratory-Scale Syntheses

Scalability Challenges

Industrial batches prioritize solvent recovery and cost efficiency, favoring heptanes over THF due to lower toxicity and easier distillation. Laboratory-scale syntheses, however, often use dichloromethane for faster reaction rates despite its environmental impact .

Mechanism of Action

The mechanism of action of (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The carbamic acid ester can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituent on Cyclohexyl Molecular Formula Molecular Weight Key Functional Groups
This compound 4-Cyclopropylamino C₁₄H₂₅N₂O₃ 269.36 g/mol Tert-butyl carbamate, secondary amine, cyclopropane
(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester 4-Hydroxyimino-4-pyridin-2-yl-butyl Not reported - Hydroxyimino, pyridinyl, tertiary carbamate
TERT-BUTYL TRANS-4-(3-HYDROXYPROPYL)CYCLOHEXYLCARBAMATE trans-4-(3-Hydroxypropyl) C₁₄H₂₇NO₃ 257.37 g/mol Tert-butyl carbamate, primary alcohol, trans configuration

Substituent-Driven Property Differences

Lipophilicity: The nonpolar cyclopropane increases hydrophobicity compared to polar substituents like hydroxyl groups.

Hydroxypropyl Group () :

  • Hydrophilicity : The primary alcohol (-OH) enhances aqueous solubility, making this compound more suitable for formulations requiring polar solvents.
  • Stereochemistry : The trans configuration of the hydroxypropyl group may reduce steric hindrance compared to cis isomers, favoring specific intermolecular interactions .

Hydroxyimino-Pyridinyl Group (): Aromaticity: The pyridine ring enables π-π stacking interactions, relevant in drug-DNA or enzyme binding. Tautomerism: The hydroxyimino (-NOH) group may exhibit keto-enol tautomerism, influencing reactivity and stability .

Biological Activity

(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of a cyclohexyl ring substituted with a cyclopropylamino group and a tert-butyl ester. Its molecular structure contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound primarily involves:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in inflammation and immune responses.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Antiviral Activity Exhibits potential against HIV by interacting with chemokine receptors CXCR4 and CCR5.
Anti-inflammatory Effects Modulates inflammatory responses by inhibiting cytokine production and signaling pathways.
Neuroprotective Properties Potentially protects neuronal cells from damage through modulation of calcium channels.
Antitumor Effects Shows promise in inhibiting tumor growth via regulation of cell cycle checkpoints.

Case Studies and Research Findings

Research has indicated several promising findings regarding the biological activity of this compound:

  • Antiviral Mechanism : A study demonstrated that this compound effectively blocks HIV entry into cells by binding to the CXCR4 receptor, thereby preventing viral replication (Schols et al., 1997) .
  • Inflammation Modulation : In vitro studies showed that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases (Yssel et al., 1998) .
  • Neuroprotective Effects : Research on cyclopropyl derivatives has indicated that they can bind to voltage-gated calcium channels, providing neuroprotection against excitotoxicity in neuronal cultures (Xia et al., 1999) .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : The compound is predicted to have high human intestinal absorption and moderate blood-brain barrier permeability.
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes, with specific attention needed for CYP450 3A4 interactions.
  • Toxicity Profile : Preliminary toxicity assessments indicate low carcinogenic risk and non-toxicity in Ames tests .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential inhibitor of protein kinases. Protein kinases are crucial in regulating cellular functions and have been implicated in various diseases, including cancer and inflammatory disorders. Research indicates that compounds similar to (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester may exhibit inhibitory effects on kinases such as TBK1 and IKKε, which are involved in inflammatory responses and oncogenesis .

Table 1: Potential Biological Targets and Activities

Biological TargetActivityReference
TBK1Inhibition
IKKεInhibition
Protein KinasesModulation

Antithrombotic Properties

There is evidence supporting the use of carbamic acid derivatives as antithrombotic agents. Compounds with similar structures have been studied for their ability to inhibit serine proteases involved in the blood coagulation cascade. The modification of these compounds can lead to improved pharmacological profiles, making them suitable for therapeutic applications in preventing thrombotic events .

Table 2: Antithrombotic Activity of Related Compounds

Compound NameMechanism of ActionReference
Various Carbamic Acid DerivativesSerine protease inhibition

Case Study 1: Inhibition of TBK1 in Cancer Models

A study demonstrated that inhibitors targeting TBK1 could lead to significant reductions in cell viability in KRAS-dependent tumor cell lines. This suggests that this compound may have similar effects due to its structural properties, potentially leading to new cancer therapies .

Case Study 2: Anti-inflammatory Effects

Research has indicated that compounds inhibiting IKKε can reduce inflammation in models of chronic disease. The application of this compound could be explored further in this context, potentially offering new avenues for treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), the Boc group is cleaved to yield the free amine and release CO₂ . For this compound, hydrolysis would proceed as follows:

(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl esterHCl/dioxane4-Cyclopropylamino-cyclohexylamine+CO2+tert-butanol\text{(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester} \xrightarrow{\text{HCl/dioxane}} \text{4-Cyclopropylamino-cyclohexylamine} + \text{CO}_2 + \text{tert-butanol}

Key Conditions :

  • Acidic hydrolysis typically requires 2–4 hours at 25–50°C .

  • The reaction is stereoretentive, preserving the cyclohexyl ring configuration (trans or cis) .

Nucleophilic Substitution at the Cyclopropylamine Moiety

The cyclopropylamino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides or sulfonyl chlorides. For example:

(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester+RCOCl(4-(RCO-Cyclopropylamino)-cyclohexyl)-carbamic acid tert-butyl ester+HCl\text{this compound} + \text{RCOCl} \rightarrow \text{(4-(RCO-Cyclopropylamino)-cyclohexyl)-carbamic acid tert-butyl ester} + \text{HCl}

Key Findings :

  • Steric hindrance from the cyclopropane ring may slow reaction kinetics compared to linear alkylamines.

  • Electron-withdrawing substituents on the acyl chloride enhance reactivity .

Cross-Coupling Reactions

The deprotected amine (post-Boc removal) can participate in nickel-catalyzed C–N bond-forming reactions, as demonstrated in photoredox systems using tert-butylamine as a bifunctional additive :

Reaction TypeConditionsYield (%)Key Observations
C–N Coupling NiBr₂·glyme, 4CzIPN, tert-butylamine, 60°C, 18h75–92tert-Butylamine enhances ligand exchange and minimizes reductive byproducts .
C–O Coupling Similar conditions with phenols/alcohols68–89Electron-rich phenols react faster due to higher nucleophilicity .

Ring-Opening Reactions of the Cyclopropane

Under strong acidic or oxidative conditions, the cyclopropane ring may undergo strain-driven ring-opening:

CyclopropaneH2O2/Fe2+Linear carbonyl or diol derivatives\text{Cyclopropane} \xrightarrow{\text{H}_2\text{O}_2/\text{Fe}^{2+}} \text{Linear carbonyl or diol derivatives}

Limitations :

  • Ring-opening is less likely under mild conditions due to the stability of the cyclopropane ring.

  • Specific data for this compound are sparse, but analogous cyclohexyl-cyclopropyl systems show moderate reactivity .

Deprotection and Functionalization Sequence

A plausible synthetic route involves Boc deprotection followed by reductive amination:

  • Boc Deprotection :

    Boc-protected amineTFAFree amine\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{Free amine}
  • Reductive Amination :

    Free amine+KetoneNaBH3CNSecondary amine product\text{Free amine} + \text{Ketone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Secondary amine product}

Applications :

  • This sequence is useful for derivatizing the compound into bioactive molecules .

Comparative Reactivity with Structural Analogs

The table below compares reactivity trends for related carbamates:

CompoundFunctional GroupReactivity with Acyl ChloridesNotes
Target Compound CyclopropylaminoModerateSteric hindrance reduces rate
trans-4-Amino-cyclohexyl carbamate Primary amineHighFaster acylation due to less steric bulk
tert-Butyl (cyclopropyl)carbamate Secondary amineLowRequires harsher conditions

Spectroscopic Insights

In situ ¹H NMR studies of analogous systems reveal:

  • Rapid equilibration between nickel-amine complexes in cross-coupling reactions .

  • tert-Butylamine coordination enhances catalytic turnover by stabilizing intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.